3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine

Medicinal Chemistry Library Design Lead Optimization

Researchers seeking novel chemotype-target pairings often struggle with pre-annotated bias in screening libraries. This compound's lack of ChEMBL bioactivity annotation, coupled with its unique C6-ethoxy substitution, makes it an ideal blank-slate candidate for diversity-oriented screening and SAR studies. - Zero ChEMBL/PubChem bioactivity: eliminates confirmation bias - Distinct C6-ethoxy vector: enables 3-point SAR comparison with methoxy and dimethoxy analogs - Single sulfur atom: provides characteristic MS signature for DMPK studies Sourced from a single qualified supplier with guaranteed purity and availability.

Molecular Formula C25H24N2O3S
Molecular Weight 432.54
CAS No. 895643-28-4
Cat. No. B2601500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine
CAS895643-28-4
Molecular FormulaC25H24N2O3S
Molecular Weight432.54
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC(=C(C=C4)C)C
InChIInChI=1S/C25H24N2O3S/c1-4-30-20-12-13-23-22(15-20)25(27-19-11-10-17(2)18(3)14-19)24(16-26-23)31(28,29)21-8-6-5-7-9-21/h5-16H,4H2,1-3H3,(H,26,27)
InChIKeyQWOVVUONSXJDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine: Procurement-Grade Quinoline Scaffold


3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine (CAS 895643-28-4) is a fully synthetic, polysubstituted quinoline small molecule defined by the simultaneous presence of a C3-benzenesulfonyl electron-withdrawing group, a C4-(3,4-dimethylphenyl)amine moiety, and a C6-ethoxy electron-donating substituent on the quinoline core . Its molecular formula is C25H24N2O3S with a molecular weight of 432.54 g/mol . The compound belongs to the broader class of 3-sulfonyl-4-aminoquinolines, a scaffold represented across multiple patent families targeting smooth muscle relaxation, mGluR modulation, and kinase inhibition, but the specific substitution pattern of this compound is chemically distinct from any disclosed lead candidate within those filings [1][2]. Critically, the compound lacks ChEMBL or PubMed bioactivity annotation, meaning its procurement value is rooted in its structural uniqueness and potential as a screening library member rather than in pre-validated target engagement data.

Library member

Unannotated quinoline sulfonyl scaffold for diversity screening

SAR vector

C6-ethoxy defines a distinct steric and electronic position

Computational probe

Defined substitution pattern supports docking and modeling

3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine: Substitution-Pattern Sensitivity in 4-Aminoquinoline SAR


Within the 3-sulfonyl-4-aminoquinoline chemotype, biological activity is exquisitely sensitive to the substitution pattern at the C4-aniline and C6 positions. Patent disclosures across smooth muscle relaxant [1], mGluR1/5 modulator [2], and anticancer quinoline sulfonyl [3] compound series demonstrate that even single-atom changes at these vectors (e.g., C6-OEt → C6-OMe, or C4-NH-(3,4-diMe-Ph) → C4-NH-(4-Me-Ph)) produce distinct patent subgenera with non-overlapping biological profiles. The target compound occupies a substitution space that is under-explored relative to its C6-methoxy and C6-fluoro analogs, which have more advanced annotation in screening databases [4]. Consequently, this compound cannot be considered interchangeable with any other 3-benzenesulfonyl-quinolin-4-amine derivative; its specific combination of substituents defines a unique chemical identity that precludes simple functional substitution.

C6-ethoxy vs. methoxy: a 14 Da mass shift and altered lipophilicity may change retention and SAR extrapolation; direct replacement is not supported.

Benzenesulfonyl vs. tosyl analog: absence of para-methyl reduces steric bulk; binding interactions sensitive to sulfonyl substitution may not transfer.

No bioactivity annotation prevents functional interchange with patent‑exemplified, active 4‑aminoquinoline analogs.

3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine: Quantitative Differentiation vs. Quinoline Analogs


Molecular Weight Differentiation vs. C6-Methoxy and C6,7-Dimethoxy Analogs

The target compound (MW 432.54) is differentiated from its closest direct analog, 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine (CAS 895643-34-2), by the substitution of a C6-ethoxy group (-OCH2CH3, +29 Da relative to -OCH3) for the C6-methoxy group . This ethoxy-for-methoxy swap increases the molecular weight by 14 Da relative to the methoxy analog and alters the lipophilicity and steric profile at the C6 vector. A further analog, 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine, introduces both an additional methoxy group at C7 and a significantly different hydrogen-bonding capacity, placing it in a distinct physicochemical class . Crucially, none of these compounds have publicly reported biological activity data, meaning the differentiation is based solely on confirmed structural parameters rather than comparative potency.

MW shift vs. C6‑OMe
Head‑to‑head
Target MW 432.54 vs. analog 418.51; Δ +14 Da (ethoxy replaces methoxy)
Supports unambiguous LC‑MS identification in mixture screens
Molecular formula comparison; no bioactivity data
Medicinal Chemistry Library Design Lead Optimization

Structural Differentiation: Benzenesulfonyl vs. Tosyl Analog

The target compound carries an unsubstituted benzenesulfonyl group at C3, whereas the direct structural analog N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine (CAS 902950-85-0) bears a p-toluenesulfonyl (tosyl) group at the same position, adding a para-methyl substituent to the sulfonyl phenyl ring . This structural difference results in a molecular weight increase of +14 Da for the tosyl analog (MW 446.57 vs. 432.54 for the target) relative to the target. The presence or absence of the para-methyl group influences both the steric environment around the sulfonyl moiety and the electronic character of the sulfonyl group, which can differentially affect target binding in assays where the sulfonyl group participates in key interactions .

Sulfonyl group comparison
Head‑to‑head
Target: benzenesulfonyl; comparator: 4‑methylbenzenesulfonyl (tosyl). ΔMW –14 Da, no para‑CH₃
Less hindered sulfonyl moiety for SAR exploration
Steric and electronic difference; binding relevance not confirmed
Medicinal Chemistry Scaffold Hopping Patent Landscape Analysis

Absence of Bioactivity Annotation vs. Related Quinoline Compounds

A systematic search of the ChEMBL database using both the CAS number (895643-28-4) and the InChI Key (QWOVVUONSXJDJL-UHFFFAOYSA-N) returned no bioactivity records for this compound, as confirmed by the absence of ChEMBL compound ID linkage in the chemical supplier records . In contrast, structurally related quinoline sulfonyl derivatives disclosed in the mGluR1/5 patent family (AU2008264999B2) have reported functional activity at metabotropic glutamate receptors, with exemplified compounds showing modulation of mGluR1 and mGluR5 in cellular assays [1]. Similarly, the quinoline sulfonyl patent family from Advanced Medical Research Institute of Canada (US2015/0376132) discloses anticancer activity for select 4-substituted quinoline sulfonyl compounds [2]. This gap between patent-disclosed activity for related chemotypes and the absence of annotation for the target compound represents both a limitation and an opportunity: the compound is a blank-slate screening candidate whose target profile is uncharacterized rather than negative.

Bioactivity annotation status
Class‑level
Zero ChEMBL/PubChem bioassay records for target; related chemotypes patent‑reported for mGluR, anticancer
Clean screening candidate for unbiased target profiling
Patent‑exemplified activity not measured on this compound
Bioactivity Screening Target Deconvolution Chemical Proteomics

Physicochemical Differentiation: XLogP3 and HBA vs. Chloro Analog

Comparison of computed physicochemical properties reveals notable differences between the target compound and a structurally related analog that bears a chlorine atom at C6 instead of an ethoxy group. For 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine (CAS 895647-33-3), PubChem reports a computed XLogP3 of 6.1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4, with a rotatable bond count of 4 [1]. In contrast, the target compound, with its C6-ethoxy group replacing the C6-chloro substituent, has an increased hydrogen bond acceptor count due to the ether oxygen (+1 HBA vs. the chloro analog at minimum) and higher rotatable bond count (+1 due to the ethoxy ethyl group), as well as a lower predicted XLogP3 because the ethoxy oxygen reduces overall lipophilicity relative to chlorine. These differences are derived from structural first principles and PubChem's algorithmic calculations for the comparator [1], though computed values for the target have not been independently deposited in PubChem.

Physicochemical shift vs. Cl analog
Cross‑study comparable
Predicted lower XLogP3, +1 HBA, +1 rotatable bond relative to C6‑chloro comparator
More hydrophilic, flexible profile for ADME SAR studies
Target values estimated; PubChem deposition not available
ADME Prediction Physicochemical Profiling Compound Library Curation

3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine: Research and Procurement Applications


Screening Library for Phenotypic and Target-Based Screens

Because this compound has no pre-annotated ChEMBL bioactivity or target association, it is ideally suited for inclusion in diversity-oriented screening libraries where the objective is to discover novel chemotype–target pairings without the confirmation bias introduced by compounds with known pharmacology . Its substitution pattern places it within the quinoline sulfonyl chemical space that has demonstrated ligandability across kinase, GPCR (mGluR), and ion channel target classes in patent disclosures [1][2], yet its specific structure is not exemplified in any of those filings. This gap makes it a valuable probe for identifying new target engagement profiles within an established, biologically relevant scaffold class.

SAR Expansion Around the Quinoline Core

The compound serves as a key intermediate or comparator in systematic structure–activity relationship (SAR) studies exploring the effect of the C6 substituent within the 3-benzenesulfonyl-4-(3,4-dimethylanilino)-quinoline series . It fills the C6-ethoxy position between the C6-methoxy analog (CAS 895643-34-2) and the C6,7-dimethoxy analog, enabling a three-point SAR comparison across alkoxy chain length and substitution multiplicity [1]. Such systematic exploration is essential for optimizing potency, selectivity, and physicochemical properties in lead optimization programs targeting any biological endpoint where this scaffold shows initial hit activity.

Computational Docking and Pharmacophore Modeling

The combination of an electron-withdrawing C3-benzenesulfonyl group with an electron-donating C6-ethoxy group and a lipophilic C4-(3,4-dimethylphenyl)amine moiety creates a distinctive electrostatic and steric surface that is valuable for computational docking studies . The ethoxy group at C6 provides a conformationally flexible, hydrogen-bond-accepting extension that is absent in the C6-chloro and C6-unsubstituted analogs, making this compound particularly useful for probing the tolerance of binding pockets to alkoxy substituents of varying length and flexibility [1]. Its use in molecular dynamics simulations to assess binding mode stability can inform the design of more potent analogs.

Analytical Reference for Impurity and Metabolite Profiling

Given its defined molecular formula (C25H24N2O3S) and molecular weight (432.54 g/mol), this compound can serve as a reference standard in HPLC-MS and NMR analytical workflows for identifying or quantifying structurally related quinoline impurities, degradation products, or metabolites in pharmaceutical development programs . The characteristic isotopic pattern of its single sulfur atom provides a distinctive MS signature that facilitates unambiguous detection in complex biological matrices, supporting drug metabolism and pharmacokinetic (DMPK) studies for lead series sharing the quinoline sulfonyl scaffold.

Application
Selection Property
Validation Focus
Phenotypic screening library inclusion
Structural novelty, no pre‑annotated bioactivity
Unbiased target profiling across diverse panels
SAR expansion around C6 position
Defined C6‑ethoxy substituent for systematic alkoxy chain study
Three‑point comparison with C6‑OMe and C6,7‑diOMe analogs
Computational docking and pharmacophore modeling
Distinct electrostatic surface from sulfonyl/ethoxy combination
Binding pocket tolerance to flexible alkoxy substituents
Analytical reference for impurity/metabolite profiling
Characteristic sulfur isotopic pattern and defined composition
LC‑MS and NMR method development for quinoline derivatives
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